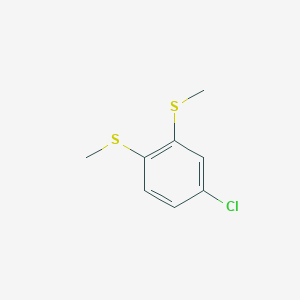
4-Chloro-1,2-bis(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,2-bis(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9ClS2 It is characterized by a benzene ring substituted with a chlorine atom and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2-bis(methylsulfanyl)benzene typically involves the chlorination of 1,2-bis(methylsulfanyl)benzene. This can be achieved through the reaction of 1,2-bis(methylsulfanyl)benzene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,2-bis(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents such as dichloromethane (CH2Cl2) are employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones, which are important intermediates in organic synthesis.
Scientific Research Applications
4-Chloro-1,2-bis(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1,2-bis(methylsulfanyl)benzene involves its interaction with various molecular targets. The chlorine atom and methylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Similar structure but with two chlorine atoms instead of methylsulfanyl groups.
1,2-Bis(methylsulfanyl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorothioanisole: Contains a single methylsulfanyl group and a chlorine atom, offering different reactivity patterns.
Uniqueness
4-Chloro-1,2-bis(methylsulfanyl)benzene is unique due to the presence of both a chlorine atom and two methylsulfanyl groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
29690-15-1 |
|---|---|
Molecular Formula |
C8H9ClS2 |
Molecular Weight |
204.7 g/mol |
IUPAC Name |
4-chloro-1,2-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9ClS2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 |
InChI Key |
QHQGNCZIAZONPD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















